molecular formula C12H18N2O3S B2595903 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide CAS No. 115901-76-3

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide

Cat. No.: B2595903
CAS No.: 115901-76-3
M. Wt: 270.35
InChI Key: NWWAWGTWSNJHSV-UHFFFAOYSA-N
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Description

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative known for its diverse chemical and biological properties Sulfonamides are a class of compounds that have been extensively studied for their antibacterial, anti-inflammatory, and other pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-aminobenzenesulfonamide
  • N,N-dimethyl-4-methylbenzenesulfonamide
  • N,N-dimethyl-4-chlorobenzenesulfonamide

Uniqueness

2-(N,4-dimethylphenylsulfonamido)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both dimethylacetamide and dimethylphenylsulfonamido groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)18(16,17)14(4)9-12(15)13(2)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWAWGTWSNJHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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